molecular formula C11H12N2O B12998830 (5-Methoxyquinolin-2-yl)methanamine

(5-Methoxyquinolin-2-yl)methanamine

Cat. No.: B12998830
M. Wt: 188.23 g/mol
InChI Key: YZQUBXUXWNGPGD-UHFFFAOYSA-N
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Description

(5-Methoxyquinolin-2-yl)methanamine is a quinoline-based building block of high interest in organic synthesis and medicinal chemistry research. The methanamine functional group at the 2-position provides a versatile handle for further chemical modification, allowing researchers to construct more complex molecules for biological evaluation. Compounds featuring the quinoline scaffold are frequently investigated for their potential to modulate biological targets . Specifically, certain quinoline derivatives have been studied for their activity as SERCA modulators, indicating potential research applications in disease areas such as diabetes and neurodegenerative disorders . Furthermore, structurally similar amines based on the cinchona alkaloid framework, such as quininamine, are widely employed as chiral catalysts or ligands in asymmetric synthesis, enabling the creation of enantiomerically enriched molecules . This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(5-methoxyquinolin-2-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,7,12H2,1H3

InChI Key

YZQUBXUXWNGPGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)CN

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental to confirming the identity and purity of (5-Methoxyquinolin-2-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR), Carbon-13 (¹³C NMR), and Two-Dimensional (2D-COSY, HMQC, HMBC) Analyses

Proton (¹H NMR) Spectroscopy would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methoxy (B1213986) group, and the aminomethyl group. The protons on the benzene (B151609) portion of the quinoline ring would be influenced by the electron-donating methoxy group, while the protons on the pyridine (B92270) portion would be affected by the nitrogen heteroatom and the aminomethyl substituent. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, and the methoxy (-OCH₃) protons as another characteristic singlet further downfield. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

Carbon-13 (¹³C NMR) Spectroscopy complements the proton data by providing information on the carbon skeleton. Ten distinct signals would be expected: nine for the quinoline ring carbons and one for the methoxy carbon. The chemical shifts would confirm the substitution pattern, with the carbon attached to the methoxy group and the carbons in the heterocyclic ring showing characteristic shifts.

Two-Dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for confirming the placement of the methoxy group at the C5 position and the methanamine group at the C2 position.

Table 1: Representative ¹H and ¹³C NMR Data for Related Methoxyquinoline Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methoxy-1H-quinolin-2-one researchgate.net-7.95 (s, 1H), 7.41-6.98 (m, aromatic H), 7.20 (d), 6.21 (s, 1H), 3.90 (s, 3H, -OCH₃)Not specified
5-Methoxyquinolin-8-amine mdpi.comCDCl₃8.77 (dd, 1H), 8.47 (dd, 1H), 7.33 (dd, 1H), 6.83 (d, 1H), 6.68 (d, 1H), 4.46 (br s, 2H, -NH₂), 3.88 (s, 3H, -OCH₃)Not specified
6-Methoxyquinoline (B18371) chemicalbook.com-Signals reported without specific assignmentsNot specified

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₂N₂O), the expected exact mass can be calculated.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₁₁H₁₂N₂O. The calculated monoisotopic mass is approximately 188.0950 Da. An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would serve as definitive proof of the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure, likely showing losses of the aminomethyl group or the methoxy group.

Table 2: Predicted and Observed Mass Data for Methoxyquinoline Derivatives
CompoundMolecular FormulaCalculated Mass (Da)Observed Mass (m/z)Technique
This compound C₁₁H₁₂N₂O188.0950Not AvailablePredicted HRMS
5-Amino-2-methoxyphenol nist.govC₇H₉NO₂139.0633139Electron Ionization MS
(R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol mdpi.comC₂₀H₂₄N₂O₂324.1838Not specified-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features.

Key expected IR absorption bands include:

N-H stretching: The primary amine (-NH₂) group would typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- and -OCH₃ groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The quinoline ring system would produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ region.

C-O stretching: A strong band corresponding to the aryl-alkyl ether (Ar-O-CH₃) linkage would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

N-H bending: The amine scissoring vibration would likely be found in the 1590-1650 cm⁻¹ range.

Analysis of related compounds, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, shows characteristic peaks for C-H stretching of methoxy groups (~2920 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), and aromatic C=N stretching (~1618 cm⁻¹). malariaworld.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. It also elucidates how molecules pack together in a crystal lattice and the nature of the intermolecular forces that govern this packing.

Crystallographic Analysis of Quinoline and Methanamine Derivatives

While a crystal structure for this compound is not reported, analysis of numerous quinoline derivatives provides insight into the expected molecular geometry. malariaworld.orgnih.gov The quinoline ring itself is a planar, rigid aromatic system. The bond lengths and angles within the ring would be consistent with its aromatic character. The methoxy and methanamine groups would be attached to this planar scaffold, and their precise orientations would be determined by steric and electronic factors. In similar structures, the crystal system is often monoclinic with space groups like P2₁/c. malariaworld.org

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Short Contacts)

The crystal packing of this compound would be heavily influenced by intermolecular interactions. The primary amine and the quinoline nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively.

Hydrogen Bonding: The most significant interaction would likely be intermolecular hydrogen bonds of the N-H···N type, where the amine hydrogen of one molecule interacts with the quinoline nitrogen of a neighboring molecule. The amine group could also form N-H···O bonds with the methoxy oxygen of another molecule. These interactions are crucial in stabilizing the crystal lattice. mdpi.comrsc.org

Short Contacts: Other weaker interactions, such as C-H···π contacts, where a C-H bond points towards the face of an aromatic ring, and other van der Waals forces would further stabilize the three-dimensional supramolecular architecture. nih.govmdpi.com

Conformational Studies in the Crystalline State

The three-dimensional arrangement of a molecule in its solid, crystalline form is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state.

A comprehensive search of the existing scientific literature and crystallographic databases did not yield any published crystal structure for this compound. Consequently, a detailed analysis of its conformation in the crystalline state, including specific dihedral angles and intermolecular interactions, cannot be provided at this time. Conformational analyses have been performed on other substituted quinolines, revealing the influence of substituents on the planarity and rotational barriers within the molecules. rsc.org Such studies on related structures indicate that the methoxy group and the aminomethyl side chain would adopt conformations that minimize steric hindrance.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity. For compounds like this compound, Thin-Layer Chromatography (TLC) and Flash Column Chromatography are standardly employed. Current time information in Bangalore, IN.rsc.org

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable eluent (a mixture of solvents). The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of each component is characterized by its retention factor (Rf value). For the synthesis of related quinoline derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of the product. Current time information in Bangalore, IN.rsc.org

Flash Column Chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. It is a modification of traditional column chromatography that utilizes pressure to increase the flow rate of the eluent through the column, leading to faster and more efficient separations. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system, often predetermined by TLC analysis, is passed through the column. The separated components are collected in fractions, and the fractions containing the pure desired product are combined and the solvent evaporated. This method is a standard procedure for the purification of quinoline derivatives. Current time information in Bangalore, IN.rsc.org

Table 2: Chromatographic Methods for this compound

Method Application Typical Stationary Phase Typical Mobile Phase (Eluent)
Thin-Layer Chromatography (TLC)Reaction monitoring, purity assessment, eluent selection for column chromatography.Silica gel 60 F₂₅₄A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio is optimized to achieve good separation.
Flash Column ChromatographyPreparative purification of the crude product.Silica gel (230-400 mesh)A gradient or isocratic solvent system based on TLC analysis, typically involving mixtures of hexane and ethyl acetate, or dichloromethane (B109758) and methanol.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (5-Methoxyquinolin-2-yl)methanamine, these methods are crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its interactions with biological targets.

The prediction of a molecule's most stable three-dimensional arrangement, or conformation, is a fundamental goal of molecular modeling. This is typically achieved through energy minimization procedures, where the potential energy of the molecule is calculated as a function of its atomic coordinates. The process seeks to find the lowest energy conformation, which corresponds to the most stable and likely structure of the molecule.

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the aminomethyl group to the quinoline (B57606) ring. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable rotamers.

Table 1: Predicted Conformational Data (Hypothetical) This table is a hypothetical representation of data that would be generated from a conformational analysis.

ConformerDihedral Angle (C1-C2-Cα-N)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0075.2
Syn-clinal60°1.2512.4
Anti-clinal120°1.3012.4

Understanding how a molecule like this compound interacts with a biological receptor is a key aspect of computational drug design. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. nih.gov

Studies on related quinoline derivatives have demonstrated the utility of molecular docking in elucidating binding modes. For instance, docking studies of quinoline derivatives as potential protease inhibitors have shown the importance of hydrogen bonding and π-π stacking interactions with specific amino acid residues in the active site. nih.gov The methoxy (B1213986) group and the nitrogen atoms in the quinoline ring and the aminomethyl side chain of this compound are all capable of forming such interactions.

The general principles of ligand-receptor modeling for quinoline derivatives often involve:

Hydrogen Bonding: The nitrogen atom of the quinoline ring and the amino group can act as hydrogen bond acceptors and donors, respectively.

π-π Stacking: The aromatic quinoline ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The quinoline ring system can also participate in hydrophobic interactions within the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic properties of molecules, which govern their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. sinop.edu.trtandfonline.com For methoxyquinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to investigate various electronic properties. tandfonline.comtandfonline.com

Key parameters obtained from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other species. sinop.edu.tr

Net Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering further insight into reactive sites. tandfonline.com

Table 2: Representative DFT-Calculated Properties for a Methoxyquinoline Analog This table presents representative data for a related methoxyquinoline derivative to illustrate the outputs of DFT calculations.

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Structure-Activity Relationship (SAR) Studies Focusing on Chemical Reactivity and Interactions

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. nih.gov General SAR principles for quinoline analogs suggest that the nature and position of substituents on the quinoline ring significantly influence their activity. nih.govnih.gov

For instance, in the context of antimalarial activity, the presence of a basic amino side chain is often essential. nih.gov The position of substituents is also critical; for example, 2- and 4-aminoquinolines show a strong affinity for ferriprotoporphyrin IX. nih.gov The introduction of a methoxy group, as in this compound, can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

A hypothetical SAR study on analogs of this compound might explore:

The effect of moving the methoxy group to different positions on the quinoline ring.

The impact of substituting the methoxy group with other electron-donating or electron-withdrawing groups.

Modification of the aminomethyl side chain, such as altering its length or introducing substituents on the nitrogen atom.

Retrosynthetic Analysis and Computer-Aided Synthetic Route Design

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com Computer-aided synthesis planning (CASP) tools can assist in this process by suggesting potential disconnections and synthetic routes based on known chemical reactions. mdpi.com

A plausible retrosynthetic analysis of this compound would likely involve the following key disconnections:

C-N Bond Disconnection: The primary amine can be retrosynthetically disconnected to a corresponding carbonyl group or an alkyl halide. A common forward reaction for this transformation is reductive amination of an aldehyde. youtube.com This would lead to 5-methoxyquinoline-2-carbaldehyde as a key intermediate.

Quinoline Ring Formation: The 5-methoxyquinoline (B23529) core can be constructed through various established methods for quinoline synthesis, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions. A common approach involves the reaction of a substituted aniline (B41778) with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. For 5-methoxyquinoline, this could involve the reaction of 3-methoxyaniline with a suitable three-carbon synthon.

Table 3: Potential Retrosynthetic Route for this compound

Target MoleculeKey Intermediate 1Key Intermediate 2Starting Materials
This compound5-Methoxyquinoline-2-carbaldehyde5-Methoxyquinoline3-Methoxyaniline, Acrolein

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The molecular architecture of (5-Methoxyquinolin-2-yl)methanamine, featuring a primary amine at the 2-position and a methoxy (B1213986) group at the 5-position, theoretically designates it as a highly useful bifunctional building block. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, such as amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex molecular frameworks. The quinoline (B57606) ring itself, with its nitrogen atom, can act as a ligand for metal catalysts or be subject to various C-H functionalization reactions.

Despite this theoretical potential, specific examples detailing the use of this compound as a synthetic intermediate in peer-reviewed literature are not widely reported. Its commercial availability from specialty chemical suppliers indicates that it is utilized in research and development, yet the specific reactions and target molecules derived from it are not prominently documented. The broader family of quinoline derivatives, however, serves as crucial intermediates in the synthesis of pharmaceuticals and functional materials, suggesting a latent potential for this specific isomer that is yet to be fully explored and published.

Development and Optimization of Organocatalysts (e.g., Cinchona-based derivatives)

The field of asymmetric organocatalysis heavily relies on chiral scaffolds to induce stereoselectivity, with Cinchona alkaloids being a celebrated example. buchler-gmbh.com These natural products, such as quinine (B1679958) and quinidine, feature a quinoline moiety—specifically a 6-methoxyquinoline (B18371) ring—which is crucial for their catalytic activity. The development of new organocatalysts often involves modifying this quinoline core to fine-tune steric and electronic properties.

The structure of this compound presents an isomeric variation of the quinoline portion of Cinchona alkaloids. The shift of the methoxy group from the 6- to the 5-position could, in theory, alter the electronic landscape and steric environment of a potential catalyst, possibly leading to novel reactivity or selectivity. However, a thorough review of the literature does not show evidence of this compound being used as a foundational element for creating new Cinchona-based or other types of organocatalysts. Research in this area has predominantly focused on modifications at other positions of the quinoline ring or the quinuclidine (B89598) core of the parent alkaloids. Therefore, its role in the development of optimized organocatalysts remains a hypothetical concept rather than a documented application.

Utility in Materials Science for Novel Compound Development (e.g., Conjugated Molecules, Polymers)

Quinoline derivatives are of significant interest in materials science due to their inherent photophysical properties. Their rigid, aromatic structure often imparts high thermal stability and fluorescence, making them ideal candidates for components in organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent sensors. The development of novel conjugated molecules and polymers frequently incorporates such heterocyclic systems to achieve desired electronic and optical characteristics.

While the general class of quinolines is widely exploited, specific studies detailing the incorporation of this compound into conjugated molecules or polymers are not found in the available scientific literature. The compound's structure suggests potential as a monomer, where the amine functionality could be used for polymerization, for instance, in the formation of polyamides or polyimines. The 5-methoxyquinoline (B23529) unit would then be pendant to the polymer backbone, potentially bestowing specific fluorescent or electronic properties to the resulting material. Nevertheless, without concrete research examples, its utility in this domain is purely speculative.

Design of Specialized Molecular Probes for Chemical Systems

The intrinsic fluorescence of the quinoline ring system makes it an attractive platform for the design of molecular probes. By attaching specific binding sites to the quinoline core, scientists can create sensors that signal the presence of metal ions, anions, or other molecules of interest through a change in their fluorescent output (e.g., "turn-on" or "turn-off" sensing).

The this compound structure contains the necessary fluorophore (the methoxyquinoline ring) and a reactive handle (the methanamine group) that could be functionalized to install a receptor unit. The position of the substituents would be expected to influence the absorption and emission wavelengths of the resulting probe. Despite this clear potential, there is no specific literature that describes the design, synthesis, and application of a molecular probe derived directly from this compound. The exploration of its fluorescent properties and its viability as a scaffold for chemical sensors represents an open area for future research.

Q & A

Basic Research Question

  • X-ray crystallography (using SHELX programs for structure refinement) is ideal for confirming molecular geometry and crystallinity .
  • NMR spectroscopy (¹H/¹³C, COSY, NOESY) resolves stereochemical ambiguities, particularly for the methanamine side chain and quinoline ring protons .
  • HPLC-MS with chiral columns (e.g., amylose-based) verifies enantiomeric purity, critical for pharmacological studies .

How should researchers address low solubility of this compound in aqueous buffers during in vitro assays?

Advanced Research Question
Low solubility (predicted ESOL Log S = -2.05 ) can be mitigated by:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance bioavailability without cytotoxicity.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methanamine moiety to improve hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) can increase cellular uptake, as demonstrated for structurally similar indole derivatives .

What computational approaches are recommended for predicting the binding affinity of this compound to neurological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with serotonin receptors or monoamine transporters, leveraging the compound’s high BBB permeability (predicted by ADMET metrics ).
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes, focusing on hydrogen bonding between the methanamine group and conserved aspartate residues .
  • QSAR models prioritize derivatives with optimized TPSA (38.91 Ų ) for CNS penetration.

What strategies are effective for resolving contradictions in reported biological activity data of this compound derivatives?

Advanced Research Question
Contradictions (e.g., CYP inhibition vs. non-inhibition ) require:

  • Standardized assays : Validate results using consistent cell lines (e.g., HEK293 for CYP2D6) and control compounds.
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects.
  • Multi-parametric analysis : Apply PCA or cluster analysis to disentangle variables like assay pH, incubation time, and batch-to-batch compound variability .

How can researchers design analogs of this compound to enhance selectivity for specific enzyme targets?

Advanced Research Question

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (as in [175205-64-8] ) to modulate electron density without steric hindrance.
  • Scaffold hopping : Integrate isoxazole or oxadiazole rings (see –18) to alter binding kinetics.
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 5-methoxy vs. 5-chloro) to activity using regression models .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards ).
  • Waste disposal : Segregate halogenated solvents used in synthesis and neutralize acidic byproducts before disposal .
  • Storage : Keep in amber vials at 2–8°C to prevent photodegradation of the quinoline ring .

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